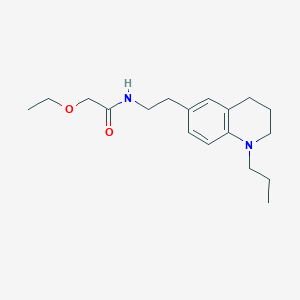

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Description

The compound 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide features a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethoxy-acetamide side chain at the 6-position. The ethoxy group may enhance solubility compared to halogenated analogs, while the propyl substituent could influence metabolic stability .

Properties

IUPAC Name |

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-3-11-20-12-5-6-16-13-15(7-8-17(16)20)9-10-19-18(21)14-22-4-2/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFWJTBVEGQMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate under basic conditions to form an intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with altered substituents.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Overview

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its applications across various scientific research domains, including pharmacology, medicinal chemistry, and potential therapeutic uses.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

-

Mechanisms of Action :

- VEGFR-2 Inhibition : Studies suggest that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In silico docking studies have shown effective binding to the VEGFR-2 active site, potentially reducing tumor growth and metastasis .

- Cytotoxicity : A related compound demonstrated a cytotoxic concentration (CC₅₀) of 58.4 µM against HT29 colorectal cancer cells, significantly more potent than standard chemotherapeutics like fluorouracil .

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating anti-apoptotic proteins and enhancing caspase activity .

- Microtubule Dynamics Disruption : Some derivatives have shown the ability to disrupt microtubule dynamics critical for cell division, indicating potent antiproliferative activity .

Neuroprotective Effects

The structural characteristics of tetrahydroquinoline derivatives suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL .

Case Studies

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 2: Acetamide Derivatives with Alternative Cores

Research Findings and Implications

Substituent Effects :

- Ethoxy vs. Chloro : The ethoxy group in the target compound likely improves aqueous solubility compared to chloro analogs (e.g., ), which may enhance bioavailability .

- Propyl vs. Cyclopropylmethyl/Phenyl : The propyl chain balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., phenyl in Compound 23) improve synthetic yields but may reduce target selectivity .

Synthetic Efficiency: Tetrahydroisoquinoline derivatives () show higher yields (75%) with phenyl groups, suggesting that electron-donating substituents facilitate reactions. The target compound’s synthesis may benefit from similar optimized conditions .

Biological Relevance: While melatonin receptor activity is documented for tetrahydroisoquinoline analogs (), the tetrahydroquinoline core in the target compound could align with CNS drug design due to structural similarities to known neuroactive scaffolds .

Biological Activity

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide (CAS Number: 955791-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 304.4 g/mol. The compound features an ethoxy group and a tetrahydroquinoline moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 955791-24-9 |

Anticancer Potential

Research has indicated that compounds containing tetrahydroquinoline structures exhibit promising anticancer properties. A study evaluating similar derivatives showed significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism involved apoptosis induction characterized by morphological changes such as cell shrinkage and chromatin condensation .

The proposed mechanisms of action for quinoline derivatives often involve the inhibition of key enzymes or modulation of signaling pathways associated with cancer cell survival and proliferation. For instance, the inhibition of sirtuins has been implicated in the anticancer activity of these compounds . Further research is needed to elucidate the specific targets of this compound.

Study on Quinoline Derivatives

A comprehensive study evaluated various quinoline derivatives for their biological activities. Among the compounds tested, those with structural similarities to this compound showed promising results in inhibiting cancer cell growth at nanomolar concentrations. These findings suggest that modifications in the molecular structure can significantly enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.